Glycine-1-14C

Descripción general

Descripción

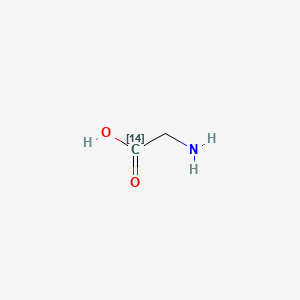

Glycine-1-14C is a radiolabeled form of glycine, where the carbon atom at the first position is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research due to its ability to trace metabolic pathways and study the dynamics of biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycine-1-14C can be synthesized through various methods. One common method involves the ammonolysis of chloroacetic acid in the presence of ammonia and a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis to yield glycine .

Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-14 labeled precursors. The process includes the synthesis of glycine from these labeled precursors through chemical reactions such as the ammonolysis of chloroacetic acid or the Strecker synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Glycine-1-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in aldol reactions, where it reacts with ketones to form β-hydroxy-α-amino acid derivatives .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.

Major Products: The major products formed from these reactions include various amino acid derivatives, peptides, and other nitrogen-containing compounds .

Aplicaciones Científicas De Investigación

Metabolic Studies

Glycine-1-14C is extensively used in metabolic research to trace the incorporation of glycine into various biochemical pathways.

Case Study: Glycine Metabolism in Humans

A study investigated the metabolism of this compound in patients with intestinal bacterial overgrowth. The researchers measured the production of in breath samples after administering this compound. The findings indicated that bacterial overgrowth significantly altered glycine metabolism, highlighting its potential as a diagnostic tool for gastrointestinal disorders .

Table 1: Metabolic Pathways Involving this compound

Neurobiology Research

In neurobiology, this compound serves as a valuable tool for studying neurotransmitter dynamics and receptor interactions.

Case Study: Neuroprotective Effects

Research has shown that glycine transport inhibitors can promote axon sprouting in dopamine neurons, which may have implications for treating neurodegenerative diseases such as Parkinson's disease. In this context, this compound was used to evaluate the effects of glycine uptake inhibition on neuronal recovery and function .

Table 2: Neurobiological Applications of this compound

Cancer Research

This compound has also been employed in cancer research to understand amino acid metabolism in tumor cells.

Case Study: Protein Synthesis in Cancer Cells

A study utilizing Ehrlich ascites carcinoma cells demonstrated how this compound could trace the uptake and incorporation of glycine into proteins. The results indicated that competitive inhibitors could significantly affect protein synthesis, providing insights into metabolic adaptations in cancer cells .

Agricultural Research

In agricultural science, this compound is used to study plant responses to environmental stressors.

Case Study: Drought Stress Adaptation

Research focused on the role of glycine betaine in crops under drought stress showed that the uptake of this compound could be inhibited by specific transporters. This finding aids in understanding how plants adapt to water scarcity through metabolic adjustments .

Mecanismo De Acción

The mechanism of action of glycine-1-14C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-14 isotope allows for the detection and quantification of glycine’s metabolic fate using techniques such as liquid scintillation counting and autoradiography . This compound targets various molecular pathways, including protein synthesis and degradation, and is involved in neurotransmission as an inhibitory neurotransmitter .

Comparación Con Compuestos Similares

Glycine-2-14C: Another radiolabeled form of glycine where the carbon-14 isotope is at the second position.

Alanine-1-14C: A radiolabeled form of alanine used for similar tracing studies.

Serine-1-14C: A radiolabeled form of serine used in metabolic studies.

Uniqueness: Glycine-1-14C is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly useful in studies where the position of the carbon atom is crucial for understanding the biochemical processes .

Actividad Biológica

Glycine-1-14C is a radiolabeled form of glycine that has been extensively studied for its biological activity, particularly in metabolic pathways involving amino acids. This compound serves as a valuable tool in tracing metabolic processes due to its radioactive labeling, allowing researchers to track its incorporation into various biochemical pathways. Below, we explore the biological activity of this compound, including its metabolism, conversion to other compounds, and implications in clinical studies.

Metabolic Pathways

Oxidation and Conversion

This compound undergoes oxidation and conversion to carbon dioxide (CO2) in vivo. Studies have shown that the conversion rates can vary significantly between healthy individuals and patients with metabolic disorders. For instance, in patients with ketotic hyperglycinemia, the conversion of this compound to CO2 was found to be defective. In contrast, control subjects exhibited a normal conversion rate, indicating the importance of this compound in assessing metabolic function in clinical settings .

Table 1: Conversion Rates of this compound to CO2

| Subject Type | Specific Activity (dpm/μmol) |

|---|---|

| Control Subjects | 25 - 60 |

| Patients with Hyperglycinemia | <5 - 10 |

Interconversion with Serine

Glycine is known to interconvert with serine through the action of the enzyme serine hydroxymethyltransferase. Studies utilizing this compound have demonstrated that when glycine is administered, it can be converted into serine, which is essential for various biosynthetic pathways. The incorporation of radioactivity from this compound into serine has been observed, indicating that glycine serves as a precursor for serine synthesis .

Table 2: Incorporation of this compound into Serine

| Experimental Condition | Radioactivity in Serine (counts/min) |

|---|---|

| Control (without formaldehyde) | 1000 |

| Control (with formaldehyde) | Increased by >100% |

Clinical Implications

Case Studies

In clinical studies involving patients with nonketotic hyperglycinemia, the administration of this compound has provided insights into the metabolic defects present in these individuals. For instance, one study found that no detectable amount of CO2 was produced from this compound in a patient with this condition, whereas significant production was observed in healthy controls. This highlights the potential of this compound as a diagnostic tool for assessing metabolic disorders .

Table 3: CO2 Production from this compound

| Patient Type | CO2 Production (dpm) |

|---|---|

| Healthy Control | Significant |

| Nonketotic Hyperglycinemia | None |

Propiedades

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([14C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204567 | |

| Record name | Glycine-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-39-3 | |

| Record name | Glycine-1-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.